molecular formula C19H17N5O3 B2778257 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide CAS No. 899742-54-2

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide

Cat. No. B2778257
CAS RN: 899742-54-2
M. Wt: 363.377
InChI Key: RFSXPUMDGZXFJT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It’s part of a class of compounds that have received attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of these compounds involves the creation of a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis process was performed under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged skeleton in biologically active compounds and acts as a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction is ultrasonic-assisted, which helps to improve the yield of the reaction .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffolds

  • Broad Medicinal Properties : Pyrazolo[3,4-d]pyrimidine scaffolds are crucial in drug discovery due to their versatile medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and CRF1 antagonists. The structure-activity relationship (SAR) studies highlight the importance of these scaffolds in developing drug-like candidates for various disease targets (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

  • Synthetic Applications : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds employs hybrid catalysts, including organocatalysts and metal catalysts, to develop lead molecules. This highlights the scaffold's synthetic versatility and applicability in medicinal chemistry (Parmar et al., 2023).

Biological Activities of Phenothiazines

  • Pharmacological Significance : Phenothiazines, containing structures similar to pyrazolo[3,4-d]pyrimidines, exhibit significant antibacterial, anticancer, antiviral, and anti-inflammatory activities. The versatility of these compounds in treating various diseases underscores the potential of structurally related compounds (Pluta et al., 2011).

Heterocyclic Naphthalimides in Medicinal Applications

  • Expanding Medicinal Applications : Naphthalimide derivatives, similar to the naphthalene part of the queried compound, show extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, and antiviral properties. The large conjugated planar structure of naphthalimides facilitates interaction with various biological molecules, leading to diverse therapeutic applications (Gong et al., 2016).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t mentioned in the search results, similar compounds have shown potential as antiviral, antimicrobial, and antitumor agents . They have also shown activity against various cancer cell lines .

properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-9-8-24-18-15(10-21-24)19(27)23(12-20-18)11-17(26)22-16-7-3-5-13-4-1-2-6-14(13)16/h1-7,10,12,25H,8-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSXPUMDGZXFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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